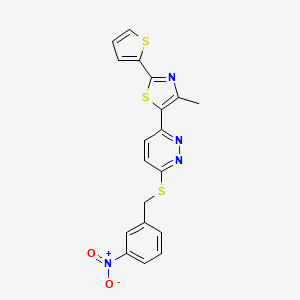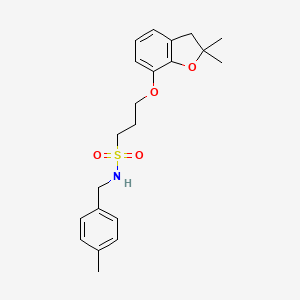![molecular formula C23H18N2O2S B2623357 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-53-3](/img/structure/B2623357.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
Wirkmechanismus
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide inhibits N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects such as the activation of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been shown to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation in diabetic models, and improve cognitive function in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide in lab experiments is its potency as a N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ inhibitor. This allows for lower concentrations of the compound to be used, which can reduce potential toxicity issues. However, one limitation is that it may not be specific to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ and may inhibit other kinases as well.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and bipolar disorder. Another direction is to develop more specific N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ inhibitors that can target only the enzyme without affecting other kinases. Additionally, the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This is then reacted with 4-(4-methylphenyl)-1,3-thiazol-2-amine to form the final product. The yield of the synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been found to be a potent inhibitor of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ, which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ has been shown to have therapeutic benefits in various diseases.
Eigenschaften
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-11-13-17(14-12-16)20-15-28-23(24-20)25-22(26)19-9-5-6-10-21(19)27-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMINDQUAMGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)


![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)



![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)


![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2623295.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)